8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol
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Overview
Description
8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol is an organic compound with the molecular formula C10H12O4 It is a derivative of 1,4-benzodioxin, featuring a methoxy group at the 8th position and a hydroxyl group at the 6th position
Mechanism of Action
Target of Action
Similar compounds have been evaluated as α- and β- adrenergic antagonists , suggesting that this compound may also interact with adrenergic receptors.
Mode of Action
If it acts similarly to related compounds, it may bind to adrenergic receptors, blocking the action of adrenaline and noradrenaline, and thereby modulating the response of the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxin as the core structure.
Methoxylation: Introduction of a methoxy group at the 8th position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: The hydroxyl group at the 6th position can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol can be compared with other similar compounds, such as:
1,4-Benzodioxin: The parent compound without the methoxy and hydroxyl groups.
2,3-Dihydro-1,4-benzodioxin-6-yl)methanol: A similar compound with a methanol group instead of a hydroxyl group.
6-Acetyl-1,4-benzodioxane: A compound with an acetyl group at the 6th position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2090315-31-2 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C9H10O4/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5,10H,2-3H2,1H3 |
InChI Key |
FKZMRBZTNJGJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)O |
Purity |
95 |
Origin of Product |
United States |
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